molecular formula C20H20Cl2F2N2O4S B5993729 5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide

5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide

Cat. No.: B5993729
M. Wt: 493.4 g/mol
InChI Key: GNOKCKURNYRUJA-UHFFFAOYSA-N
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Description

5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide is a synthetic chemical compound of significant interest in scientific research. This molecule features a complex structure comprising a 2-methylindole core substituted with a chloro(difluoro)methoxy group, linked via an ethyl chain to a benzenesulfonamide moiety that is further modified with chloro and ethoxy constituents . The presence of the sulfonamide functional group is particularly notable, as this class of compounds is widely investigated in medicinal chemistry for its potential to interact with various enzymatic targets. Similarly, indole derivatives are a common focus in drug discovery efforts . While the specific biological target and full mechanism of action for this particular compound require further experimental characterization, its sophisticated design suggests potential as a key intermediate or tool compound. It may be utilized in the development of novel therapeutic agents, particularly in areas such as oncology, given that related indole-containing compounds are being explored as apoptosis-inducing agents . Researchers can employ this substance in preclinical studies, including target validation, high-throughput screening, and structure-activity relationship (SAR) analysis. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2F2N2O4S/c1-3-29-18-7-4-13(21)10-19(18)31(27,28)25-9-8-15-12(2)26-17-6-5-14(11-16(15)17)30-20(22,23)24/h4-7,10-11,25-26H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOKCKURNYRUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClF2N2O4SC_{20}H_{21}ClF_2N_2O_4S, with a molecular weight of approximately 458.91 g/mol. The structure features a chloro-indole moiety, which is known for its diverse pharmacological properties. The presence of ethoxy and sulfonamide groups further enhances its potential biological applications.

PropertyValue
Molecular FormulaC20H21ClF2N2O4S
Molecular Weight458.91 g/mol
InChIInChI=1S/C20H21ClF2N2O4S
InChIKeyADSUAAYFKUZTDX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For example:

  • L1210 Mouse Leukemia Cells : Studies show that compounds similar to this structure can inhibit L1210 cell proliferation with IC50 values in the nanomolar range, indicating potent anti-cancer activity .

Case Studies

  • In Vitro Studies : A study evaluated the growth inhibition of various analogs against L1210 cells, revealing that modifications in the structure significantly impacted potency. The addition of different substituents on the indole ring enhanced cytotoxicity .
  • Mechanistic Insights : Further investigations using NMR spectroscopy suggested that the compound undergoes intracellular conversion to active metabolites that exert their effects through specific pathways, including the inhibition of thymidylate synthase .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound NameIC50 (nM)Mechanism of Action
5-Fluoro-2'-deoxyuridine50Thymidylate synthase inhibition
5-Chloro-N-(2-{5-[chloro(difluoro)methoxy]-...<10Enzyme inhibition and receptor modulation
Alkylating phosphoramidate analogs100Alkylation and irreversible inhibition

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of sulfonamides, characterized by the presence of a sulfonyl group attached to an aromatic amine. Its molecular formula is C19H18ClF2N3O5SC_{19}H_{18}ClF_2N_3O_5S with a molecular weight of approximately 473.88 g/mol. The structure includes a chloro and difluoromethoxy substituent, which may enhance its biological activity.

Pharmacological Applications

  • GnRH Receptor Antagonism
    • The compound has been studied as a potential gonadotropin-releasing hormone (GnRH) receptor antagonist. GnRH antagonists are useful in treating conditions related to hormone regulation, such as prostate cancer and endometriosis. Research indicates that these antagonists can effectively lower testosterone levels in men and estrogen levels in women, making them valuable in hormone-dependent diseases .
  • Anticancer Activity
    • Preliminary studies suggest that the compound exhibits anticancer properties, particularly against certain types of tumors. The presence of the indole moiety is believed to contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Anti-inflammatory Effects
    • The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions.

Case Study 1: GnRH Antagonism

A study published in 2015 explored the efficacy of various GnRH receptor antagonists, including this compound, demonstrating significant reductions in hormone levels and tumor volume in animal models of prostate cancer . The findings support further clinical investigation into its therapeutic potential.

Case Study 2: Anticancer Activity

Research conducted on a series of indole derivatives revealed that compounds similar to 5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties of Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
Target Compound C₂₀H₁₉Cl₂F₂N₂O₄S 503.3* 5-Cl(difluoro)methoxy, 2-methyl indole; 2-ethoxybenzenesulfonamide Not explicitly reported
5-Chloro-2-methoxy-N-[2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl]benzenesulfonamide C₁₉H₁₈ClF₃N₂O₄S 462.9 5-CF₃O, 2-methyl indole; 2-methoxybenzenesulfonamide Not reported; structural similarity
N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-bromobenzamide (Compound 59) C₂₅H₂₂BrN₂O₂ 475.4 5-benzyloxy, 2-methyl indole; 3-bromobenzamide Arp2/3 inhibition (IC₅₀ ~5 µM)
2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide C₁₉H₁₈Cl₃N₃O₂S 476.8 7-Cl, 2-methyl indole; 2,4-dichloro-5-(dimethylsulfonamido)benzamide Enhanced in vivo Arp2/3 inhibition
5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide C₂₀H₂₃ClN₂O₄S 422.9 Oxazepine core; 5-Cl, 2-methylbenzenesulfonamide Not reported

Notes:

  • Replacement of sulfonamide with benzamide (Compound 59) reduces hydrogen-bonding capacity but improves selectivity for Arp2/3 inhibition .
  • Dimethylsulfonamide substitution (Table 1, Row 4) introduces steric bulk, which may hinder target binding compared to the ethoxy group in the target compound.

Pharmacological and Physicochemical Trends

  • Bioactivity: Indole-sulfonamide hybrids (e.g., ) show nanomolar to micromolar potency in enzyme inhibition, suggesting the target compound may share similar mechanisms.
  • Thermal Stability : Melting points for sulfonamide analogues range from 177–250°C (), indicating high crystallinity and stability, which may correlate with prolonged shelf life.

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